molecular formula C20H18O7 B3582073 [2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate

[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate

Cat. No.: B3582073
M. Wt: 370.4 g/mol
InChI Key: BYQMHKLTRIJQJP-UHFFFAOYSA-N
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Description

[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromone core structure substituted with a 3,4-dimethoxyphenyl group and an ethyl carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate 3,4-dimethoxychalcone. This intermediate then undergoes cyclization to form the chromone core. The final step involves the reaction of the chromone derivative with ethyl chloroformate to introduce the ethyl carbonate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the chromone core to chromanol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

The major products formed from these reactions include quinone derivatives, chromanol derivatives, and various substituted chromones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

[2-(3,4-dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O7/c1-4-25-20(22)27-19-17(21)13-7-5-6-8-14(13)26-18(19)12-9-10-15(23-2)16(11-12)24-3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQMHKLTRIJQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
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[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
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[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
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[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
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[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate
Reactant of Route 6
[2-(3,4-Dimethoxyphenyl)-4-oxochromen-3-yl] ethyl carbonate

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